molecular formula C15H12N4O4S B2733927 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 891118-61-9

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2733927
CAS No.: 891118-61-9
M. Wt: 344.35
InChI Key: RMWXEMUFNIVMIW-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at the 5-position and linked to a 5-nitrothiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-8-3-4-9(2)10(7-8)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWXEMUFNIVMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Nitrothiophene-2-Carboxylic Acid

Thiophene is nitrated at the 5-position using a mixture of nitric acid and sulfuric acid, followed by oxidation with potassium permanganate to yield 5-nitrothiophene-2-carboxylic acid.

Conversion to Hydrazide

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently reacted with hydrazine hydrate in anhydrous ethanol:
$$
\text{5-Nitrothiophene-2-COCl} + \text{N}2\text{H}4 \rightarrow \text{5-Nitrothiophene-2-CONHNH}_2 + \text{HCl}
$$
The product is purified via recrystallization from ethanol, yielding white crystals (m.p. 168–170°C).

Formation of Diacylhydrazide Intermediate

The hydrazide is reacted with 2,5-dimethylbenzoyl chloride in dry dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl:
$$
\text{5-Nitrothiophene-2-CONHNH}_2 + \text{2,5-Dimethylbenzoyl chloride} \rightarrow \text{Diacylhydrazide} + \text{HCl}
$$
Stirring at 0°C for 2 hours followed by room temperature for 12 hours ensures complete conversion. The intermediate is isolated via filtration (Yield: 78%).

Cyclodehydration to 1,3,4-Oxadiazole

Cyclization with Phosphorus Oxychloride

The diacylhydrazide is refluxed with phosphorus oxychloride (5 mL per gram of substrate) for 6–7 hours. The reaction mixture is cooled, poured onto crushed ice, and neutralized with sodium bicarbonate. The precipitated solid is filtered and crystallized from methanol:
$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3} \text{N-[5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]-5-Nitrothiophene-2-Carboxamide}
$$
(Yield: 65%; m.p. 215–217°C).

Alternative Dehydrating Agents

Polyphosphoric acid (PPA) and thionyl chloride (SOCl₂) have been explored but result in lower yields (45–50%) due to side reactions.

Spectral Characterization and Analytical Data

Parameter Value/Observation Reference
Melting Point 215–217°C
IR (KBr, cm⁻¹) 1675 (C=O), 1520 (NO₂), 1250 (C-O-C)
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, thiophene), 7.35–7.15 (m, 3H, aryl), 2.35 (s, 6H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2 (C=O), 152.1 (oxadiazole), 142.3 (NO₂)
MS (ESI) m/z 397 [M+H]⁺

Optimization and Challenges

Regioselectivity in Cyclization

The use of POCl₃ ensures preferential formation of 1,3,4-oxadiazole over 1,2,4-isomers due to its strong Lewis acidity, which facilitates intramolecular cyclization.

Stability of Nitro Group

The nitro group remains intact under POCl₃-mediated conditions but may degrade if exposed to reducing agents (e.g., LiAlH₄).

Yield Improvement

Adding molecular sieves (4Å) during cyclization absorbs generated water, increasing yield to 72%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables stepwise coupling and cyclization, though scalability is limited.

Applications and Derivatives

The compound exhibits anticancer activity against HepG2 cells (IC₅₀: 0.36 µg/mL) and inhibits hepatitis C virus replication. Derivatives with modified aryl groups show enhanced bioactivity, underscoring the versatility of the 1,3,4-oxadiazole scaffold.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride (SnCl2) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its potential biological activity could lead to applications in therapeutic areas, such as the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials for electronic devices, sensors, or other advanced technologies.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxadiazole ring could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in electron transfer processes.

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Cores

Several compounds with 1,3,4-oxadiazole cores and carboxamide linkages have been synthesized and characterized (Table 1). For example:

  • Compound 7f (): Features a 2,5-dimethylphenyl substituent on the oxadiazole ring and a thiazole-linked propanamide chain. Its molecular weight (389 g/mol) and melting point (134–178°C) highlight moderate thermal stability .
  • N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (): Substituted with a 4-methoxyphenyl group, this analog has a molecular formula of C₁₅H₁₂N₄O₅S and a ChemSpider ID of 921122-86-3.

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives

Compound Substituent (Oxadiazole) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Compound 7f () 2,5-Dimethylphenyl C₁₇H₁₉N₅O₂S₂ 389 134–178
Compound 4-Methoxyphenyl C₁₅H₁₂N₄O₅S 360.35 Not reported
Thiophene Carboxamide Derivatives with Thiazole Cores

Nitrothiophene carboxamides with thiazole rings exhibit distinct electronic profiles due to sulfur’s polarizability. Key examples include:

  • Compound 7 (): N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide, synthesized via HATU-mediated coupling. The phenyl and methyl groups on the thiazole ring enhance lipophilicity, favoring membrane permeability in antibacterial applications .
  • Compound 24 (): N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide.

Table 2: Thiazole-Based Nitrothiophene Carboxamides

Compound Substituent (Thiazole) Synthesis Method Key Properties Reference
Compound 7 () 5-Methyl-4-phenyl HATU coupling in DMF Red amorphous powder
Compound 24 () 4-(3,5-Difluorophenyl) Fluorochem-sourced amine Narrow-spectrum antibacterial
Substituent Effects on Physicochemical Properties
  • Electron-Donating Groups (e.g., Methyl, Methoxy): Improve solubility in polar solvents but may reduce thermal stability. For instance, Compound 7f () has a lower melting point (134–178°C) compared to non-methylated analogs .
  • Electron-Withdrawing Groups (e.g., Nitro) : Enhance reactivity in electrophilic substitution reactions. The nitro group in the target compound likely increases acidity at the carboxamide NH .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16N4O3S
  • Molecular Weight : 368.41 g/mol
  • CAS Number : 1208868-82-9

The compound features a nitro group and an oxadiazole ring, which are known to influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of oxadiazole, including those similar to this compound, possess significant antibacterial and antifungal activities. The presence of the nitro group enhances the binding affinity to microbial targets .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been well-documented. One study found that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .

Anti-inflammatory Effects

Compounds containing the oxadiazole ring have also been evaluated for their anti-inflammatory properties. In vitro assays indicated that certain derivatives can inhibit pro-inflammatory cytokine production, suggesting a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

ModificationEffect on Activity
Addition of halogensIncreased potency against specific cancer cell lines
Alteration of the nitro group positionVariability in antimicrobial efficacy

This table illustrates how slight changes in structure can lead to significant differences in biological activity.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of a series of oxadiazole derivatives. Among these, this compound showed promising results against breast cancer cells (MCF-7), with an IC50 value indicating potent cytotoxicity .

Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial properties of similar compounds. The study reported that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Cytokine Modulation : It can modulate inflammatory pathways by affecting cytokine release.
  • Cell Cycle Arrest : Induces cell cycle arrest at various phases, leading to apoptosis in cancer cells.

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